Cas no 2137427-04-2 ((1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)

(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
- EN300-726823
- 2137427-04-2
-
- Inchi: 1S/C13H19NO2/c1-3-15-12-5-4-10-6-11(9(2)14)8-16-13(10)7-12/h4-5,7,9,11H,3,6,8,14H2,1-2H3/t9-,11?/m1/s1
- InChI Key: YOXZAVKNVLITPG-BFHBGLAWSA-N
- SMILES: O1C2C=C(C=CC=2CC(C1)[C@@H](C)N)OCC
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 44.5Ų
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726823-5.0g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 5g |
$2566.0 | 2023-06-01 | ||
Enamine | EN300-726823-0.05g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 0.05g |
$744.0 | 2023-06-01 | ||
Enamine | EN300-726823-1.0g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 1g |
$884.0 | 2023-06-01 | ||
Enamine | EN300-726823-2.5g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 2.5g |
$1735.0 | 2023-06-01 | ||
Enamine | EN300-726823-0.25g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 0.25g |
$814.0 | 2023-06-01 | ||
Enamine | EN300-726823-0.1g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 0.1g |
$779.0 | 2023-06-01 | ||
Enamine | EN300-726823-0.5g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 0.5g |
$849.0 | 2023-06-01 | ||
Enamine | EN300-726823-10.0g |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2137427-04-2 | 10g |
$3807.0 | 2023-06-01 |
(1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Related Literature
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
Comprehensive Overview of (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2137427-04-2)
The compound (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine, identified by its CAS No. 2137427-04-2, is a chiral amine derivative with a unique benzopyran scaffold. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential biological activity. The ethoxy substitution at the 7-position and the chiral center at the 1-position of the ethan-1-amine moiety contribute to its stereospecific interactions, making it a valuable candidate for drug discovery and development.
Recent advancements in chiral synthesis and asymmetric catalysis have highlighted the importance of compounds like (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics, given the structural resemblance to known neuroactive molecules. The benzopyran core is a common motif in GPCR-targeting drugs, which are a hot topic in modern pharmacology due to their role in treating conditions like anxiety, depression, and chronic pain.
From a synthetic chemistry perspective, the CAS No. 2137427-04-2 compound offers opportunities for structure-activity relationship (SAR) studies. Its chirality and functional group diversity allow for modular modifications, enabling researchers to explore its pharmacokinetic and pharmacodynamic properties. This aligns with the growing demand for precision medicine and personalized therapeutics, which are frequently searched topics in AI-driven drug discovery platforms.
In the context of green chemistry, the synthesis of (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine has been optimized to reduce environmental impact. Solvent-free reactions and catalytic asymmetric methods are now employed to achieve higher enantiomeric purity, addressing the industry's shift toward sustainable manufacturing. This resonates with the global focus on ESG (Environmental, Social, and Governance) compliance in chemical production.
The compound's physicochemical properties, such as logP and hydrogen bonding capacity, make it a promising candidate for oral bioavailability studies. These attributes are critical for drug-likeness assessments, a recurring theme in computational chemistry and AI-based molecular modeling searches. Additionally, its benzopyran backbone is being investigated for anti-inflammatory and antioxidant effects, linking it to trending research on aging-related diseases.
In summary, (1R)-1-(7-ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2137427-04-2) represents a versatile scaffold with broad applicability in medicinal chemistry and material science. Its alignment with contemporary research trends—such as chiral drug development, sustainable synthesis, and AI-aided design—ensures its relevance in both academic and industrial settings. Future studies may explore its polypharmacology potential, further solidifying its role in next-generation therapeutics.
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